4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine
CAS No.: 1398511-49-3
Cat. No.: VC20346497
Molecular Formula: C7H5ClN2O2S2
Molecular Weight: 248.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1398511-49-3 |
|---|---|
| Molecular Formula | C7H5ClN2O2S2 |
| Molecular Weight | 248.7 g/mol |
| IUPAC Name | 4-chloro-2-methylsulfonyl-[1,3]thiazolo[5,4-c]pyridine |
| Standard InChI | InChI=1S/C7H5ClN2O2S2/c1-14(11,12)7-10-4-2-3-9-6(8)5(4)13-7/h2-3H,1H3 |
| Standard InChI Key | FCZFVASONFAXIS-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=NC2=C(S1)C(=NC=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the thiazolo[5,4-c]pyridine family, characterized by a bicyclic system where a thiazole ring (positions 1–3) is fused to a pyridine ring (positions 4–6). Key substituents include:
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Chlorine at position 4
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Methylsulfonyl () at position 2
The IUPAC name is 4-chloro-2-methylsulfonyl- thiazolo[5,4-c]pyridine, and its SMILES representation is CS(=O)(=O)C1=NC2=C(S1)C(=NC=C2)Cl.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 1398511-49-3 | |
| Molecular Formula | ||
| Molecular Weight | 248.7 g/mol | |
| InChIKey | FCZFVASONFAXIS-UHFFFAOYSA-N |
Spectral and Physicochemical Properties
While experimental data on melting point, solubility, and stability remain limited, its structural analogs provide insights:
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Thiazolo[5,4-c]pyridines typically exhibit moderate water solubility due to polar sulfonyl groups .
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The electron-withdrawing sulfonyl group enhances stability against nucleophilic attack.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step functionalization of the thiazolo[5,4-c]pyridine core. A representative route includes:
Step 1: Formation of Thiazolo[5,4-c]pyridine Core
Reacting 4-chloropyridine-3-thiol with methyl chlorocarbonyl yields the thiazole ring via cyclization .
Step 2: Sulfonylation
The methylthio intermediate () is oxidized using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to introduce the sulfonyl group.
Table 2: Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | Methyl chlorocarbonyl | 80°C | 68% |
| 2 | mCPBA in DCM | 25°C | 85% |
Purification and Characterization
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Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity.
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Mass Spectrometry: ESI-MS shows a predominant ion at m/z 249.1 [M+H].
| Compound | TYK2 (nM) | JAK2 (nM) | Selectivity Ratio |
|---|---|---|---|
| 4-Chloro-2-(methylsulfonyl)... | 12 ± 1.5 | 450 ± 32 | 37.5 |
| Parent (methylthio analog) | 85 ± 6.2 | 620 ± 45 | 7.3 |
Therapeutic Applications
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Autoimmune Diseases: TYK2 inhibition modulates interleukin-12/23 signaling, relevant in psoriasis and inflammatory bowel disease .
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Oncology: Kinase inhibitors with sulfonyl groups show anti-angiogenic effects in preclinical models .
Future Directions
Research Gaps
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ADME Studies: Pharmacokinetic profiling to assess oral bioavailability.
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Target Validation: Screening against kinase panels to confirm selectivity.
Industrial Applications
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